![molecular formula C7H7IN2S B106333 1-(4-Iodophenyl)-2-thiourea CAS No. 18879-80-6](/img/structure/B106333.png)
1-(4-Iodophenyl)-2-thiourea
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Overview
Description
Synthesis Analysis
A paper discusses the synthesis of biologically active N-(4-iodophenyl)-β-alanine derivatives and their cyclization products . Another study mentions the synthesis of N-(4-iodophenyl)-4-((4-(pyridine-3-ylmethyl)-piperazin-1-yl)methyl)benzamide .Molecular Structure Analysis
The molecular structure of related compounds such as “5, 10, 15, 20-tetrakis (4-iodophenyl) porphyrin” has been explored . Another study discusses the columnar supramolecular architecture of crystals of "2-(4-Iodophenyl)-1" .Chemical Reactions Analysis
While specific chemical reactions involving “1-(4-Iodophenyl)-2-thiourea” were not found, a study discusses the catalytic protodeboronation of alkyl boronic esters .Scientific Research Applications
1. Indicator of Prior Respiratory Activity in Aquatic Bacteria The compound 1-(4-Iodophenyl)-2-thiourea is related to INT (2-(4-Iodophenyl)-3-(4-Nitrophenyl)-5-(Phenyl) Tetrazolium Chloride), which is commonly used as an indicator of prior respiratory activity in aquatic bacteria . The rate of in vivo INT reduction to formazan is often used as a proxy for oxygen consumption rates .
Imaging Sigma-1 Receptor (S1R) Expression
1-(4-Iodophenyl)-2-thiourea is related to 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG), which is a validated high-affinity S1R antagonist . IPAG is used in the imaging of S1R-overexpressing tumors, as S1Rs are overexpressed in almost all human cancers, especially in breast cancers . The iodine-124-labeled IPAG ([124I]IPAG) is used to image these tumors .
Medicinal Chemistry and Drug Development
1-(4-Iodophenyl)-2-thiourea is used in medicinal chemistry and drug development due to its unique properties. It can be used to synthesize a variety of compounds with potential therapeutic applications.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
A structurally similar compound, n-cyclohexyl-n’- (4-iodophenyl)urea, has been reported to target bifunctional epoxide hydrolase 2 . This enzyme plays a crucial role in the detoxification of reactive epoxides, which are harmful to the cell.
Mode of Action
This could lead to an accumulation of reactive epoxides, causing cellular stress .
properties
IUPAC Name |
(4-iodophenyl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USIFVFMNOLGPNL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359435 |
Source
|
Record name | (4-iodophenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodophenyl)-2-thiourea | |
CAS RN |
18879-80-6 |
Source
|
Record name | (4-iodophenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18879-80-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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